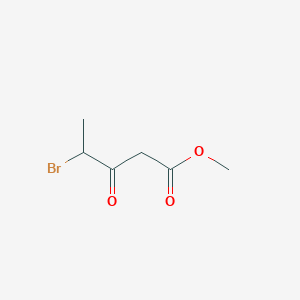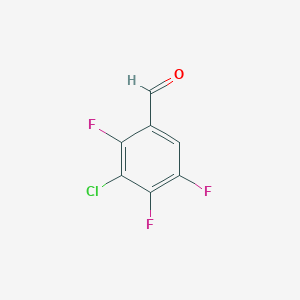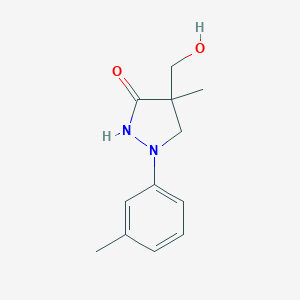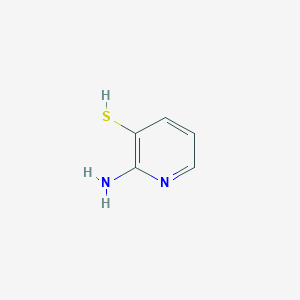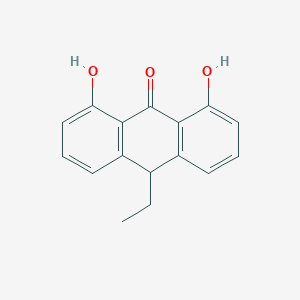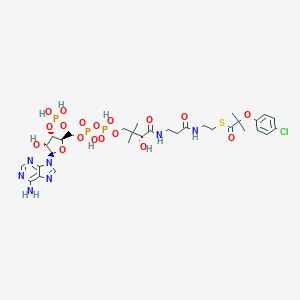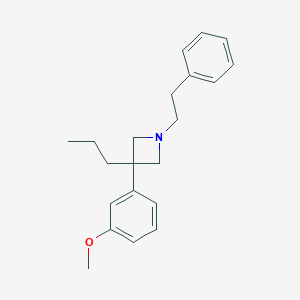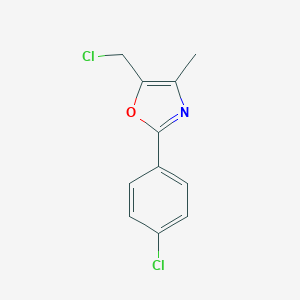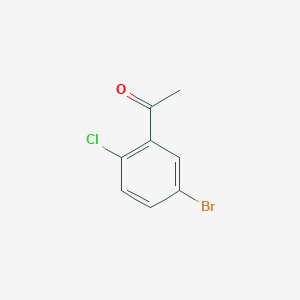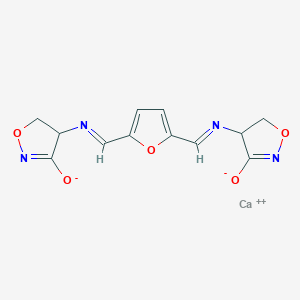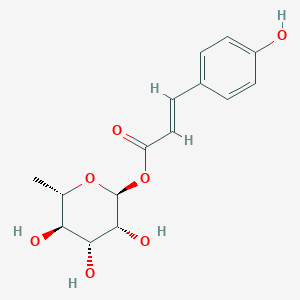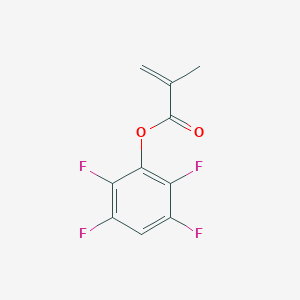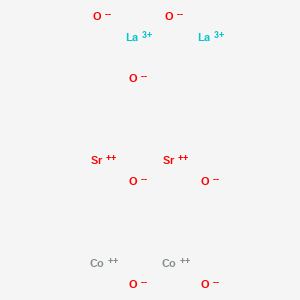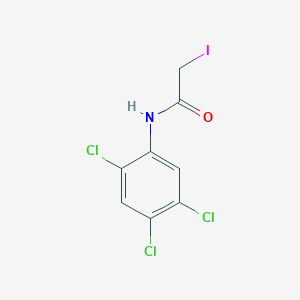
Acetanilide, 2-iodo-2',4',5'-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-iodo-2',4',5'-trichloro-' is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it suitable for a variety of applications in the fields of chemistry and biology. In
Aplicaciones Científicas De Investigación
Acetanilide, 2-iodo-2',4',5'-trichloro-' has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological processes, but can also cause oxidative damage to cells and tissues. By using acetanilide, 2-iodo-2',4',5'-trichloro-' as a fluorescent probe, researchers can monitor the levels of ROS in real-time and gain valuable insights into their role in various biological processes.
Mecanismo De Acción
The mechanism of action of acetanilide, 2-iodo-2',4',5'-trichloro-' is not fully understood. However, it is believed that this compound acts as a quencher of singlet oxygen, which is a type of ROS that is highly reactive and can cause damage to cells and tissues. By quenching singlet oxygen, acetanilide, 2-iodo-2',4',5'-trichloro-' can protect cells and tissues from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Acetanilide, 2-iodo-2',4',5'-trichloro-' has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to protect cells and tissues from oxidative damage by quenching singlet oxygen. Additionally, acetanilide, 2-iodo-2',4',5'-trichloro-' has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of acetanilide, 2-iodo-2',4',5'-trichloro-' is its ability to act as a fluorescent probe for the detection of ROS in biological systems. This makes it a valuable tool for researchers studying the role of ROS in various physiological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, acetanilide, 2-iodo-2',4',5'-trichloro-' is highly sensitive to light and air, which can affect its stability and accuracy as a fluorescent probe.
Direcciones Futuras
There are many potential future directions for research involving acetanilide, 2-iodo-2',4',5'-trichloro-'. One promising area of research involves the development of new fluorescent probes based on this compound. By modifying the structure of acetanilide, 2-iodo-2',4',5'-trichloro-', researchers can create new probes with improved properties and specificity for different types of ROS. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of acetanilide, 2-iodo-2',4',5'-trichloro-' is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 2-iodoaniline with trichloroacetyl chloride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Propiedades
Número CAS |
19889-60-2 |
|---|---|
Nombre del producto |
Acetanilide, 2-iodo-2',4',5'-trichloro- |
Fórmula molecular |
C8H5Cl3INO |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-iodo-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3INO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
Clave InChI |
WAPYQUGYVRUXTH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |
Otros números CAS |
19889-60-2 |
Sinónimos |
2-Iodo-N-(2,4,5-trichlorophenyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



